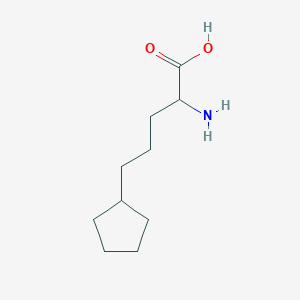

2-Amino-5-cyclopentylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-5-cyclopentylpentanoic acid is an organic compound with the molecular formula C10H19NO2 It is a derivative of pentanoic acid, featuring an amino group at the second carbon and a cyclopentyl group at the fifth carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-cyclopentylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-amino-5-bromopentanoic acid, with cyclopentylmagnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires a solvent like tetrahydrofuran (THF). The reaction mixture is then refluxed to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-5-cyclopentylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted products.

Applications De Recherche Scientifique

Pharmaceutical Research Applications

2-Amino-5-cyclopentylpentanoic acid has shown potential in pharmaceutical applications, particularly as a modulator of neurotransmitter receptors. Its structural similarity to other amino acids allows it to interact with various biological systems.

NMDA Receptor Modulation

One of the most notable applications is its role as a competitive antagonist for the N-methyl-D-aspartate (NMDA) receptor. Research indicates that analogues of this compound can effectively inhibit NMDA receptor activity, which is significant in the context of neurological disorders such as Alzheimer's disease and schizophrenia .

Case Study : A study synthesized several cyclopropyl analogues related to this compound, assessing their binding affinity and functional activity on NMDA receptors. Results demonstrated that certain analogues exhibited selective antagonistic properties, highlighting the therapeutic potential of these compounds in managing excitotoxicity-related conditions .

Biochemical Studies

In biochemical contexts, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to form stable amides and participate in nucleophilic substitutions makes it a versatile intermediate in organic synthesis.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes, including neutral endopeptidases. These enzymes play critical roles in peptide metabolism and regulation, making inhibitors significant for therapeutic interventions .

Data Table: Enzyme Inhibition Potency

| Compound | Target Enzyme | Inhibition Potency |

|---|---|---|

| This compound | Neutral endopeptidase | Moderate |

| Cyclopropyl analogues | NMDA receptor | High |

Synthetic Chemistry Applications

The synthetic versatility of this compound is evident in various chemical reactions. It can undergo acylation and cyclization under specific conditions, leading to the formation of stable derivatives that retain biological activity.

Mécanisme D'action

The mechanism of action of 2-Amino-5-cyclopentylpentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The cyclopentyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound.

Comparaison Avec Des Composés Similaires

2-Amino-5-methylpentanoic acid: Similar structure but with a methyl group instead of a cyclopentyl group.

2-Amino-5-ethylpentanoic acid: Features an ethyl group at the fifth carbon.

2-Amino-5-phenylpentanoic acid: Contains a phenyl group at the fifth carbon.

Uniqueness: 2-Amino-5-cyclopentylpentanoic acid is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Activité Biologique

2-Amino-5-cyclopentylpentanoic acid (also known as cyclopentanepentanoic acid, α-amino-) is an amino acid derivative characterized by a cyclopentyl group attached to the pentanoic acid backbone. This unique structure suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

- Molecular Formula : C₁₀H₁₉NO₂

- Molecular Weight : 185.26 g/mol

- Structural Features : The presence of a cyclopentyl group may influence the compound's hydrophobicity and interactions with biological membranes, potentially affecting its bioavailability and pharmacodynamics.

Research indicates that this compound may interact with various receptors and pathways within biological systems:

- NMDA Receptor Modulation : Similar compounds have been studied for their roles as NMDA receptor antagonists, which are crucial in neuroexcitatory processes. This interaction can influence neurotransmitter release and synaptic plasticity, vital for learning and memory .

- mTOR Pathway Inhibition : The mechanistic target of rapamycin (mTOR) pathway is essential for regulating cell growth and metabolism. Compounds that modulate this pathway can have implications in cancer therapy and metabolic disorders .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Table 1: Summary of Biological Activities

Case Studies

- Neuropharmacological Effects : A study examined the effects of structurally related compounds on LH secretion in male rats. The NMDA receptor blockade was shown to significantly suppress pulsatile LH secretion, indicating a potential role for this compound in regulating neuroendocrine functions .

- Cancer Research : Investigations into the mTOR signaling pathway revealed that modulation by compounds like this compound could offer therapeutic strategies for targeting cancer cell growth. By inhibiting mTOR activity, the compound may reduce tumor proliferation rates .

- Metabolic Studies : Recent research has focused on the impact of amino acids on metabolic pathways, with findings suggesting that cycloalkyl amino acids can influence insulin signaling and glucose metabolism, which are critical in diabetes management .

Propriétés

IUPAC Name |

2-amino-5-cyclopentylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c11-9(10(12)13)7-3-6-8-4-1-2-5-8/h8-9H,1-7,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUIVRCODIZNQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6267-32-9 |

Source

|

| Record name | NSC37910 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.